Sekothrixide

説明

Contextualization of Macrolide Natural Products in Chemical Biology

Macrolides represent a significant and diverse family of natural products characterized by a large macrocyclic lactone ring, typically comprising 12 or more atoms. wikidata.orgwikipedia.orgguidetopharmacology.orgmims.com These compounds are predominantly isolated from microorganisms, such as bacteria (e.g., Streptomyces species) and fungi, as well as marine organisms like sponges and dinoflagellates. wikidata.orgwikipedia.orgfishersci.co.uk The chemical diversity within the macrolide class is reflected in their wide array of biological activities, which include antibacterial, antifungal, antiviral, antiparasitic, immunosuppressive, and cytotoxic properties. wikipedia.orgguidetopharmacology.orgmims.comfishersci.co.uk Their potent and varied bioactivities have made macrolides valuable leads in drug discovery and chemical biology research. wikipedia.orgmims.comfishersci.co.uk

Historical Perspective on Sekothrixide Discovery and Significance

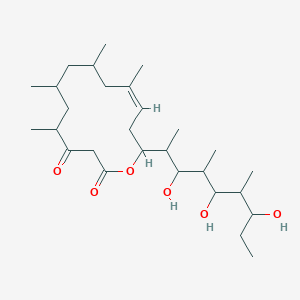

This compound was first reported in 1991 by the Seto group, who isolated the compound from a soil-derived bacterium identified as Saccharothrixide sp. CF24. mims.commims.com Initial structural elucidation characterized this compound as a 14-membered macrolactone featuring a complex polyol side chain containing seven consecutive stereocenters. mims.commims.com Chemically, it is also classified as a diterpene lactone or a polyketide. wikipedia.orgwikipedia.org

The initial significance of this compound stemmed from its observed cytotoxic activity. Notably, it demonstrated efficacy against the colchicine-resistant KB-C2 cell line, a model often used in studying multidrug resistance in cancer. mims.commims.com The reported half-maximal inhibitory concentration (IC50) values highlighted this activity:

| Cell Line | Treatment | IC50 (µg/mL) | Citation |

| Colchicine-resistant KB-C2 | Without colchicine presence | 6.5 | mims.commims.com |

| Colchicine-resistant KB-C2 | With 1.5 µg/mL colchicine | 1.0 | mims.commims.com |

Note: Data tables are presented in a static format.

The intricate structure of this compound, particularly the challenging polyol side chain, has made it an attractive target for total synthesis efforts. mims.comfishersci.ca In 2014, the first total synthesis of this compound was accomplished by the Nagumo group. mims.comfishersci.no This synthetic work was crucial not only for providing access to larger quantities of the compound for further study but also because it led to a revision of the originally proposed relative stereoconfiguration at the C4, C6, and C8 positions of the natural product. fishersci.no

Overview of Current Research Landscape on this compound

Current research on this compound continues to focus significantly on synthetic chemistry. The compound's complex architecture, especially the polyol side chain with its multiple contiguous stereocenters, presents considerable synthetic challenges. mims.comfishersci.canih.gov Researchers are actively developing novel and efficient methodologies for constructing these complex fragments and assembling the entire molecule. mims.comfishersci.canih.gov

The cytotoxic activity observed against multidrug-resistant cell lines remains a key aspect driving interest in this compound, suggesting its potential as a lead compound for the development of new therapeutic agents, particularly in the context of overcoming drug resistance in cancer. mims.commims.com While detailed biological mechanisms of action are areas for ongoing investigation, the synthetic accessibility provided by total synthesis efforts is vital for enabling further biological evaluation and potential structure-activity relationship studies.

特性

CAS番号 |

139182-77-7 |

|---|---|

分子式 |

C28H50O6 |

分子量 |

482.7 g/mol |

IUPAC名 |

(11Z)-5,7,9,11-tetramethyl-14-(3,5,7-trihydroxy-4,6-dimethylnonan-2-yl)-1-oxacyclotetradec-11-ene-2,4-dione |

InChI |

InChI=1S/C28H50O6/c1-9-23(29)20(6)27(32)22(8)28(33)21(7)25-11-10-16(2)12-17(3)13-18(4)14-19(5)24(30)15-26(31)34-25/h10,17-23,25,27-29,32-33H,9,11-15H2,1-8H3/b16-10- |

InChIキー |

KJKRQOTYPMAJRP-YBEGLDIGSA-N |

SMILES |

CCC(C(C)C(C(C)C(C(C)C1CC=C(CC(CC(CC(C(=O)CC(=O)O1)C)C)C)C)O)O)O |

異性体SMILES |

CCC(C(C)C(C(C)C(C(C)C1C/C=C(\CC(CC(CC(C(=O)CC(=O)O1)C)C)C)/C)O)O)O |

正規SMILES |

CCC(C(C)C(C(C)C(C(C)C1CC=C(CC(CC(CC(C(=O)CC(=O)O1)C)C)C)C)O)O)O |

同義語 |

sekothrixide |

製品の起源 |

United States |

Chemical Synthesis of Sekothrixide and Analogs

Seminal Total Syntheses of Sekothrixide

The initial total syntheses of this compound were crucial in confirming and revising its proposed structure and relative stereochemistry. nih.govresearchgate.net

Terayama et al. (2014) Approach and Key Transformations

The first total synthesis of this compound was reported by the Nagumo group, including Terayama, in 2014. oup.comoup.comnih.gov This landmark synthesis utilized ring-opening reactions of epoxides as key transformations to construct the seven contiguous asymmetric centers in the side chain. nih.gov The synthesis involved the assembly of a left segment and a right segment, followed by a ring-closing metathesis (RCM) reaction to form the 14-membered lactone ring containing an E-trisubstituted olefin. nih.gov The results of this synthesis led to a revision of the stereochemistry at the C4, C6, and C8 positions in the originally proposed structure of natural this compound. nih.gov While a significant achievement, this initial route was noted as having room for improvement in terms of step economy. oup.comoup.com

Advanced Methodologies for Stereoselective Fragment Synthesis

Efficient and stereoselective synthesis of the individual fragments of this compound is paramount for accessing the complete molecule. This compound is typically divided into a C1-C10 macrolactone segment and a C11-C21 polyol side chain fragment for synthetic purposes. oup.com

Iterative Synthesis of the C11-C21 Polyol Side Chain Fragment

The C11-C21 polyol side chain of this compound is characterized by seven consecutive stereocenters, making its stereoselective synthesis a significant challenge. oup.comoup.com Iterative approaches have been developed to efficiently construct this complex fragment. oup.comoup.comresearchgate.netcolab.ws

A notable iterative approach for the synthesis of the C11-C21 polyol fragment of this compound is based on the iridium-catalyzed hydrosilylation of morpholine amides. oup.comoup.comresearchgate.netcolab.wsresearchgate.net This strategy is designed to build the polyketide chain with consecutive stereocenters. oup.comresearchgate.net Each iteration in this approach typically involves an aldol reaction, followed by the iridium-catalyzed hydrosilylation of a morpholine amide to regenerate an aldehyde, which is then used in the subsequent round. oup.comresearchgate.netcolab.wsresearchgate.net

Key Reaction Strategies Employed in this compound Synthesis

The total synthesis of this compound relies on several key reaction strategies to assemble its macrolactone ring and construct the stereochemically rich polyol side chain. These strategies enable the precise formation of carbon-carbon bonds and the control of stereochemistry at multiple centers.

Macrocyclic Ring-Closing Metathesis (RCM) in Lactone Formation

Macrocyclic ring-closing metathesis (RCM) has been a pivotal reaction in the synthesis of the 14-membered lactone core of this compound. This reaction involves the intramolecular coupling of two terminal or internal olefins to form a cyclic olefin. In the context of this compound synthesis, RCM was utilized to assemble the macrocyclic ring from a linear ester precursor containing two olefinic functionalities. wikipedia.orgwikipedia.orgfishersci.be The RCM reaction proceeded stereoselectively to generate the E-trisubstituted olefin within the 14-membered lactone ring. wikipedia.org This strategy has proven effective for constructing macrocyclic structures found in various natural products. fishersci.ca

Gilman Reagent Applications in Carbon-Carbon Bond Formation

Gilman reagents, which are organocopper lithium compounds (R₂CuLi), are valuable tools in organic synthesis for facilitating carbon-carbon bond formation through various mechanisms, including conjugate addition and SN2-type reactions. nih.gov In the synthesis of this compound, Gilman reagents have been employed, particularly in the construction of the polyol side chain. nih.govwikipedia.orgfishersci.cafishersci.fiwikidata.orgfishersci.ca Their application allows for the formation of new carbon-carbon bonds with control over regioselectivity and stereochemistry. nih.gov

Regioselective Epoxide Ring Opening Reactions

A significant application of Gilman reagents in this compound synthesis is their use in regioselective epoxide ring opening reactions. nih.govwikipedia.orgfishersci.cafishersci.fiwikidata.orgfishersci.ca Epoxides are versatile intermediates that can be opened by various nucleophiles, but achieving high regioselectivity can be challenging, especially in complex molecules. Gilman reagents have been shown to effectively open epoxides in a regioselective manner, leading to the formation of 1,2- or 1,3-diols. nih.gov This strategy was crucial for introducing methyl groups and establishing specific stereocenters in the C11-C21 polyol fragment of this compound. nih.govwikipedia.orgfishersci.befishersci.ca One synthetic route highlighted the strategic utilization of regioselective coupling of a TMS-protected epoxy secondary alcohol with a Gilman reagent. wikipedia.orgfishersci.cafishersci.fifishersci.cawikidata.org

Stereoselective Alkylation and Aldol Reactions

Stereoselective alkylation and aldol reactions are fundamental carbon-carbon bond forming reactions that allow for the controlled introduction of alkyl groups and the construction of β-hydroxy carbonyl systems, respectively, with defined stereochemistry. These reactions were integral to the synthesis of both the C1-C10 and C11-C21 segments of this compound. wikipedia.orgfishersci.beamericanelements.comontosight.aifishersci.fiamericanelements.com Stereoselective methylation, for instance, was employed in the synthesis of the C1-C10 segment using an amide possessing a chiral oxazolidinone auxiliary. wikipedia.orgfishersci.be Iterative aldol reactions, combined with iridium-catalyzed hydrosilylation of morpholine amides, were successfully applied to the concise synthesis of the C11-C21 polyol fragment, enabling the construction of multiple consecutive stereocenters. fishersci.atamericanelements.comontosight.aifishersci.fi

Mitsunobu Reactions in Polyol Construction

The Mitsunobu reaction is a versatile coupling reaction that facilitates the conversion of an alcohol into various functional groups, often with inversion of stereochemistry, using a phosphine (commonly triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD). ontosight.aiwikipedia.org In the synthesis of this compound, the Mitsunobu reaction has been utilized in the construction of polyol segments or for coupling fragments. fishersci.atamericanelements.com Specifically, it was employed in a synthetic plan to couple the C11-C21 polyol fragment with a carboxylic fragment prior to the macrocyclic ring-closing metathesis step. fishersci.atamericanelements.com This reaction is valuable for forming carbon-oxygen bonds under mild conditions with stereochemical control. ontosight.aiwikipedia.org

Development of Synthetic Analogs and Derivatives

The total synthesis of this compound has not only confirmed its structure but also opened avenues for the development of synthetic analogs and derivatives. wikipedia.orgamericanelements.comfishersci.nl The established synthetic routes provide a platform for modifying specific parts of the molecule, such as the lactone ring or the polyol side chain. For example, it has been noted that the synthetic route could be applicable to the synthesis of other stereoisomers of the lactone portion, which could provide insights into the structure-activity relationships of this compound. wikipedia.org While the provided information focuses on the synthesis of the natural product, the methodologies developed are foundational for creating structural variations to explore their chemical properties.

Computational and Theoretical Chemistry in Sekothrixide Research

Conformational Analysis and Stereochemical Predictions

Sekothrixide is characterized as a diterpene lactone featuring a 14-membered macrolide ring and a lengthy side chain containing seven contiguous asymmetric centers. nih.govjst.go.jp The determination of its intricate stereochemistry has significantly benefited from computational approaches. While the relative configuration of this compound's partial fragments was established through the analysis of 1H and 13C NMR spectra, the configurations at specific positions, namely C4, C6, and C8, were initially assigned solely based on computational conformational analysis. jst.go.jpjst.go.jp

Computational conformational analysis is crucial for flexible molecules like macrolides, as their biological activity and spectroscopic properties are highly dependent on their preferred three-dimensional shapes. Studies involving researchers active in this compound synthesis have also focused on comprehensive conformational analysis of transition states in related chemical reactions, highlighting the importance of understanding conformational landscapes in complex molecule synthesis. orcid.orgkeio.ac.jp

Subsequent synthetic efforts toward this compound and comparison of the synthesized product's NMR data with that of the natural compound led to a revision of the originally proposed three-dimensional structure, specifically concerning the stereochemistry at the C4, C6, and C8 positions. jst.go.jpjst.go.jpacs.org This underscores the iterative nature of structural determination, where computational predictions guide initial assignments, and experimental results, supported by further analysis, can lead to refinements. The stereochemical outcome of macrocyclic ring-closing metathesis reactions, relevant to macrolide synthesis, is known to be influenced by subtle energy differences between substrate conformers, making accurate prediction challenging and emphasizing the need for computational analysis in such cases. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for investigating the potential energy surfaces of chemical reactions, allowing for the analysis of reaction mechanisms, the estimation of transition state energies, and the prediction of reaction pathways. rsc.orgnrel.govscienceopen.com These calculations can provide detailed insights into the elementary steps involved in a transformation, the stability of intermediates, and the factors influencing reactivity and selectivity. nrel.govscienceopen.com

While quantum chemical calculations are broadly applied in organic chemistry to understand complex reaction networks and predict outcomes, including in the development of synthetic methodologies, specific detailed applications of these methods solely for the elucidation of reaction mechanisms directly involved in the biosynthesis or synthetic routes to this compound were not explicitly detailed within the provided information. rsc.orgnrel.govscienceopen.com However, the general utility of quantum chemistry in predicting reactivity and understanding bond transformations is well-established. scienceopen.com

Spectroscopic Data Prediction and Validation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural characterization of organic molecules. For this compound, 1H and 13C NMR spectra of degradation fragments were used to confirm its relative configuration. jst.go.jpjst.go.jp The comparison of NMR data from synthesized compounds with that of natural this compound was critical in identifying discrepancies that led to the revision of its structure. jst.go.jpjst.go.jp

Computational methods, particularly Density Functional Theory (DFT), can be used to predict NMR parameters such as chemical shifts and coupling constants. ucl.ac.uk Comparing predicted NMR data with experimental spectra is a valuable technique for validating proposed structures and can help distinguish between possible stereoisomers. acs.org This approach was utilized in other studies to support proposed stereochemistry and evaluate the correctness of structural assignments by highlighting significant deviations between predicted and experimental shifts. acs.orgucl.ac.uk While the provided information highlights the use of NMR in this compound research and the potential of computational NMR prediction, specific details of computationally predicted NMR data for this compound and its validation against experimental results were not extensively described beyond the general principle and its application in structural revision. jst.go.jpkeio.ac.jpacs.orgucl.ac.uk

Molecular Docking and Dynamics Simulations for Target Interaction Modeling

Molecular docking and molecular dynamics simulations are computational techniques used to model the interactions between a small molecule, such as this compound, and a biological target, typically a protein. researchgate.netacs.org Molecular docking predicts the preferred binding orientation (pose) of a ligand within a binding site and estimates the binding affinity. acs.org Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-target complex over time, accounting for flexibility and environmental effects. These methods are widely used in drug discovery to prioritize compounds and understand the molecular basis of activity. researchgate.netacs.org

While molecular docking and related techniques are employed in research on various bioactive compounds, including those with anticancer activity, and molecular dynamics simulations are used to study ligand-protein interactions, specific studies detailing the application of molecular docking or dynamics simulations specifically to this compound to model its interaction with a particular biological target were not present in the provided search results. rsc.orgscienceopen.comresearchgate.netacs.orgoup.comeco-vector.com

Advanced Analytical Methodologies for Sekothrixide Research

High-Resolution Mass Spectrometry for Structural Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized to determine the precise molecular mass of a compound, allowing for the accurate determination of its elemental composition. measurlabs.comresearchgate.netnih.govinnovareacademics.in This precision is vital for confirming the molecular formula of Sekothrixide (C28H50O6) nih.gov and distinguishing it from compounds with very similar nominal masses.

In the context of this compound research, HRMS has been employed to confirm the identity of synthetic material by demonstrating that its high-resolution mass spectrum is identical to that of natural this compound. acs.org Beyond confirming identity, HRMS is also valuable for assessing the purity of a sample by detecting and identifying impurities based on their exact masses and fragmentation patterns. measurlabs.comresearchgate.netnih.govinnovareacademics.in The enhanced resolution of HRMS instrumentation allows for precise chemical formula prediction and comparison against databases, aiding in the identification of unknown components in a sample. researchgate.netinnovareacademics.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the molecular structure and chemical composition of organic compounds. wikipedia.orgsigmaaldrich.comfujifilm.com It provides detailed information about the arrangement of atoms and the connectivity between them based on the magnetic properties of atomic nuclei, particularly 1H and 13C. wikipedia.orgfujifilm.comlibretexts.org

NMR spectroscopy has played a significant role in the structural elucidation of this compound. Analysis of 1H and 13C NMR spectra of partial fragments obtained from chemical degradation of this compound was used to confirm the relative configuration of the seven continuous asymmetric centers in its side chain. acs.orgjst.go.jpjst.go.jp Furthermore, in studies involving the total synthesis of this compound, comparisons of the 1H and 13C NMR spectra between synthetic compounds and the natural product were crucial for verifying the synthesized structure and led to the revision of the originally proposed three-dimensional structure, particularly concerning the stereochemistry in the 14-membered lactone ring. acs.orgjst.go.jpjst.go.jpnih.gov Differences observed in the NMR peaks corresponding to the ketolide portion were particularly informative in these comparisons. jst.go.jpjst.go.jp

Quantitative NMR (qNMR) is another application of NMR spectroscopy that allows for the direct determination of the purity of a compound without requiring a reference substance identical to the analyte, making it suitable for evaluating the purity of natural products or synthesized compounds like this compound. fujifilm.comjst.go.jpnih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of components within a mixture, enabling the isolation, identification, and quantification of individual compounds, including this compound. chromatographytoday.comlabmanager.commdpi.comwikipedia.orgsemanticscholar.orgchromatographyonline.comlcservicesltd.co.ukdrawellanalytical.com These methods separate analytes based on their differential interactions with a stationary phase and a mobile phase. wikipedia.orgsemanticscholar.orglcservicesltd.co.ukdrawellanalytical.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique suitable for analyzing soluble compounds, including those that are non-volatile or thermally labile. chromatographytoday.comlabmanager.comwikipedia.orglcservicesltd.co.ukdrawellanalytical.com Given the structure of this compound, which contains hydroxyl groups and a macrolide ring, HPLC is well-suited for its analysis. HPLC utilizes a liquid mobile phase that carries the sample through a column packed with a stationary phase. wikipedia.orglcservicesltd.co.ukdrawellanalytical.com Separation occurs based on the varying affinities of the sample components for the stationary and mobile phases. wikipedia.org

HPLC is routinely applied in pharmaceutical analysis for various purposes, including the quantification of active pharmaceutical ingredients, stability studies, and impurity profiling. labmanager.com For this compound, HPLC can be used for its separation from the producing organism extract or from synthetic reaction mixtures, its quantification in samples, and the assessment of its purity by separating and potentially quantifying related impurities. mdpi.com Hyphenated techniques like LC-MS, combining the separation power of HPLC with the detection capabilities of mass spectrometry, are particularly valuable for the identification and characterization of impurities. aurigeneservices.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a chromatographic technique primarily used for the separation and analysis of volatile and thermally stable compounds. chromatographytoday.comlabmanager.comlcservicesltd.co.ukdrawellanalytical.com In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. lcservicesltd.co.ukdrawellanalytical.com Separation is based on the differential partitioning of the volatile components between the gas and stationary phases. chromatographytoday.comdrawellanalytical.com

While this compound's relatively high molecular weight and presence of hydroxyl groups might make it less amenable to direct GC analysis compared to more volatile compounds, GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile impurities or degradation products that might be associated with this compound samples. aurigeneservices.com GC-MS can be used for impurity profiling and identification by providing both chromatographic separation and mass spectral data for volatile components. aurigeneservices.com

X-ray Crystallography and Other Diffraction Methods for Absolute Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound, including the absolute stereochemistry of chiral centers. usm.eduwikipedia.orgnih.govutah.edulibretexts.orgyoutube.com By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, the electron density can be mapped, revealing the positions of atoms and their connectivity. wikipedia.orglibretexts.org

While X-ray crystallography is a standard method for absolute stereochemistry determination, the initial assignment of configurations at the C4, C6, and C8 positions of this compound was based on computational conformational analysis. acs.orgjst.go.jpjst.go.jp Subsequent total synthesis efforts, combined with detailed NMR analysis, led to a revision of the stereochemistry at these positions. acs.orgnih.gov This suggests that obtaining suitable crystals of this compound for X-ray crystallographic analysis to determine the absolute stereochemistry of all centers may have been challenging or that other methods provided sufficient information for the structural revision. However, if suitable crystals can be obtained, X-ray crystallography remains the gold standard for unambiguous determination of absolute configuration.

Q & A

Q. What is the molecular structure of Sekothrixide, and how can it be characterized experimentally?

this compound (C₂₈H₅₀O₆, Mw: 482.69 g/mol) is a complex organic compound with a cyclic ether backbone and multiple hydroxyl groups. Its structure includes a fused bicyclic system, as illustrated in its synthetic pathway . For characterization, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass, while X-ray crystallography can resolve its three-dimensional configuration. Purity validation requires HPLC with a polar stationary phase to separate isomers and detect impurities .

Q. What are the key steps in synthesizing this compound using Gilman reagents?

The synthesis begins with compound 159 , which undergoes dehydration and hydroxylation to form intermediate 160 . A Gilman reagent (organocopper compound) is then used to facilitate conjugate addition, producing 161 . Subsequent oxidation and cyclization yield the final product, this compound (165 ). Critical steps include temperature control during the Gilman reaction (typically −78°C to 0°C) and strict anhydrous conditions to prevent side reactions. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-alkylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

Yield discrepancies often arise from variations in reagent purity, solvent choice (e.g., THF vs. ether), or reaction scale. To address this:

- Conduct controlled experiments comparing anhydrous vs. non-anhydrous conditions.

- Use gas chromatography (GC) to trace volatile byproducts that may reduce yield.

- Validate reproducibility by repeating synthesis under identical conditions across multiple labs, adhering to protocols in peer-reviewed methodologies .

- Cross-reference spectral data with published results to confirm structural fidelity .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound during synthesis?

Enantiomeric purity is critical for bioactivity studies. Recommended approaches include:

- Chiral catalysts : Use palladium-based catalysts with BINAP ligands to enhance stereoselectivity during cyclization.

- Kinetic resolution : Employ lipases or chiral stationary phases in HPLC to separate enantiomers post-synthesis.

- Circular dichroism (CD) : Monitor optical activity at each synthetic step to detect racemization early .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in biological systems?

- In vitro assays : Use fluorescence polarization to study protein binding affinity.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor interactions.

- Gene knockout models : Apply CRISPR-Cas9 to delete putative target genes in model organisms, observing phenotypic changes.

- Metabolomics : Pair LC-MS with multivariate analysis to identify metabolic pathways influenced by this compound .

Methodological Considerations

Q. What are the best practices for documenting this compound synthesis to ensure reproducibility?

- Detailed protocols : Specify reaction times, temperatures, and solvent grades (e.g., HPLC-grade vs. technical-grade).

- Supporting information : Include NMR spectra, HRMS data, and crystallographic coordinates in supplementary files.

- Negative results : Report failed attempts (e.g., alternative catalysts or solvents) to guide future studies .

Q. How can computational methods complement experimental research on this compound?

- Density functional theory (DFT) : Predict reaction pathways and transition states for key synthetic steps.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro testing.

- QSAR models : Corrogate structural features (e.g., logP, polar surface area) with observed bioactivity .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with post-hoc tests : Compare efficacy across concentration gradients.

- Bootstrap resampling : Estimate confidence intervals for small sample sizes .

Q. How should researchers address batch-to-batch variability in this compound samples?

- Quality control (QC) protocols : Implement standardized NMR and HPLC checks for each batch.

- Stability studies : Store samples under inert atmospheres and monitor degradation via accelerated aging tests.

- Collaborative validation : Share samples with independent labs to confirm consistency .

Ethical and Reporting Standards

Q. What ethical guidelines apply to publishing this compound research involving biological testing?

- Animal studies : Adhere to ARRIVE guidelines for reporting in vivo experiments.

- Data transparency : Deposit raw spectral and assay data in public repositories (e.g., Zenodo).

- Conflict of interest : Disclose funding sources and patent applications related to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。